molecular formula C20H21N3O B2570615 (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 41717-13-9

(4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2570615
CAS No.: 41717-13-9
M. Wt: 319.408
InChI Key: IKKXRHVVWDOOGY-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is a compound that combines the structural features of both piperazine and indole. These two moieties are known for their significant biological activities. Piperazine derivatives are often used in medicinal chemistry due to their pharmacological properties, while indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various targets leading to diverse biochemical effects.

Biochemical Pathways

INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE, as an indole derivative, may affect several biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, playing a role in microbial interactions and particularly in the human gut . Indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in a variety of biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 3194 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE. It’s worth noting that indole is traditionally obtained from coal tar, and biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with an indole derivative. One common method is the reductive amination of 4-benzylpiperazine with an indole-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The benzyl group on the piperazine ring can be substituted with various functional groups to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acids, while reduction of the methanone group can produce alcohol derivatives.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone lies in its combination of the piperazine and indole moieties, which confer a range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(19-14-17-8-4-5-9-18(17)21-19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXRHVVWDOOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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